DC4 Crosslinker (CAS: 1374647-94-5) is an advanced, mass spectrometry (MS)-cleavable homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking reagent designed for structural proteomics and protein-protein interaction (PPI) mapping. Featuring a 1,4-diazoniabicyclo[2.2.2]octane (DABCO) core, it possesses an 18 Å spacer arm and two intrinsic positive charges. Unlike traditional non-cleavable crosslinkers, DC4 is specifically engineered to undergo predictable cleavage during collision-induced dissociation (CID) or in-source decay. This cleavage generates a precise 112 Da mass difference between paired peptide ions and yields a mobile proton that drives highly productive backbone fragmentation during MS3 sequencing. For procurement and laboratory material selection, DC4 is prioritized when analyzing highly complex biological mixtures where reducing computational search space and avoiding organic co-solvents are critical for reproducible interactomic profiling [1].
Substituting DC4 with generic non-cleavable reagents like Disuccinimidyl suberate (DSS) or Bis(sulfosuccinimidyl)suberate (BS3) severely compromises data processing in complex lysates. Non-cleavable linkers create an exponentially expanding computational search space, leading to high false-discovery rates and the loss of low-abundance crosslinks. While other MS-cleavable alternatives like Disuccinimidyl sulfoxide (DSSO) exist, they often exhibit lower fragmentation efficiency under specific in-source or low-energy CID conditions. Furthermore, standard hydrophobic linkers like DSS require dissolution in organic solvents (DMSO or DMF), which can perturb fragile, non-covalent protein complexes prior to crosslinking. DC4 overcomes these substitution failures through its extreme aqueous solubility and its highly labile DABCO core, which ensures near-complete cleavage at lower collision energies and unambiguous MS3 sequencing[1].
A critical procurement differentiator for DC4 is its exceptional solubility in purely aqueous buffers, which eliminates the need for organic co-solvents. While the industry-standard non-cleavable crosslinker DSS is water-insoluble and requires initial dissolution in DMSO or DMF, DC4 can be dissolved directly into aqueous solutions at concentrations up to 1 M. This quantitative advantage prevents the solvent-induced denaturation or dissociation of transient protein-protein interactions, ensuring that the crosslinking reaction captures the true native state of the complex[1].
| Evidence Dimension | Maximum aqueous solubility without organic co-solvents |
| Target Compound Data | Highly soluble in aqueous buffers (up to 1 M solutions) |
| Comparator Or Baseline | DSS (Disuccinimidyl suberate) (Water-insoluble; requires DMSO/DMF stock) |
| Quantified Difference | DC4 achieves >1 M aqueous solubility, whereas DSS achieves 0 M without organic intervention. |
| Conditions | Standard physiological buffers (e.g., PBS, pH 7.2-7.4) at room temperature. |
Eliminating DMSO/DMF from the crosslinking workflow is essential for buyers studying solvent-sensitive, non-covalent multi-subunit protein complexes.
DC4 demonstrates superior lability under collision-induced dissociation (CID) compared to other cleavable benchmarks like DSSO. In comparative pseudo-MS3 workflows utilizing in-source fragmentation, DSSO exhibited low fragmentation efficiency, yielding only 28 identifiable crosslinks in a standard BSA assay. In contrast, DC4's intrinsic positive charges and DABCO core make it highly labile at lower normalized collision energies (e.g., NCE 25), generating an intense, predictable 112.10 Da mass difference. This high fragmentation efficiency ensures that the crosslinker cleaves before the peptide backbone, driving a mobile proton to the component peptides for robust b- and y-ion generation during subsequent MS3 sequencing [1].
| Evidence Dimension | Crosslinker cleavage efficiency and signature ion generation |
| Target Compound Data | High CID lability at NCE 25, generating a precise 112.10 Da mass shift and mobile proton. |
| Comparator Or Baseline | DSSO (Low fragmentation efficiency under in-source conditions, requiring stepped HCD). |
| Quantified Difference | DC4 enables efficient in-source cleavage and robust MS3 sequencing at lower collision energies than DSSO. |
| Conditions | Orbitrap MS platforms utilizing CID/HCD or pseudo-MS3 workflows on standard protein digests. |
High fragmentation efficiency at lower energies allows core facilities to maximize crosslink identification rates without complex, multi-stage stepped collision energy protocols.
When scaling from single purified proteins to whole-cell lysates, non-cleavable crosslinkers (like DSS or BS3) fail due to the n^2 expansion of the theoretical search space, which overwhelms standard search algorithms. DC4 mitigates this by functioning as a targeted mass tag. Because DC4 cleaves predictably to yield a 112 Da mass difference, MS acquisition software can be programmed to trigger MS3 scans only when this specific doublet is detected. This mass-tag rule filters out the vast majority of non-crosslinked background peptides at the MS2 level, reducing the computational search space from n^2 to n and drastically lowering the false discovery rate (FDR) for proteome-wide interactomics [1].
| Evidence Dimension | Computational search space complexity |
| Target Compound Data | Linear search space (n) via targeted 112 Da mass-shift filtering. |
| Comparator Or Baseline | DSS / BS3 (Non-cleavable; n^2 search space complexity). |
| Quantified Difference | Reduces theoretical peptide pair combinations by orders of magnitude, filtering >90% of background spectra prior to database searching. |
| Conditions | Proteome-wide crosslinking mass spectrometry (XL-MS) in complex cellular lysates. |
Procurement of DC4 directly translates to reduced bioinformatics bottlenecking and higher confidence in identifying rare protein-protein interactions in complex samples.
DC4 is the optimal choice for mapping protein-protein interaction networks in whole-cell lysates or tissue homogenates. Its predictable 112 Da cleavage signature allows mass spectrometers to selectively trigger MS3 scans, bypassing the computational bottlenecks and high false-discovery rates associated with non-cleavable linkers in highly complex matrices [1].
Because DC4 can be prepared as a 1 M aqueous solution without DMSO or DMF, it is highly recommended for crosslinking fragile, non-covalent multi-subunit complexes. This ensures that the structural data obtained reflects the true native conformation rather than a solvent-perturbed state [1].
For core facilities utilizing advanced Orbitrap platforms, DC4's extreme lability to collision-induced dissociation (CID) makes it ideal for pseudo-MS3 or in-source decay workflows. It provides robust backbone fragmentation and high crosslink identification rates without the need for prolonged, complex stepped-energy acquisition cycles [2].